2-Dimethylamino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-methylpyridine
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Overview
Description
2-Dimethylamino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylpyridine is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyridine ring substituted with a dimethylamino group, a methyl group, and a dioxaborolane group. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylpyridine typically involves the reaction of 2-dimethylamino-4-bromo-6-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures. The general reaction scheme is as follows:
2-Dimethylamino-4-bromo-6-methylpyridine+Bis(pinacolato)diboronPd catalystthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is carried out in large reactors with precise control over temperature, pressure, and atmosphere.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound.
Scientific Research Applications
2-Dimethylamino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylpyridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylpyridine involves its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a boron source, which can form a bond with a halogenated aromatic compound in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Dimethylamino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H23BN2O2 |
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Molecular Weight |
262.16 g/mol |
IUPAC Name |
N,N,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23BN2O2/c1-10-8-11(9-12(16-10)17(6)7)15-18-13(2,3)14(4,5)19-15/h8-9H,1-7H3 |
InChI Key |
OMOBQYFUCHKAEQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)N(C)C)C |
Origin of Product |
United States |
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